molecular formula C19H18N2O3S2 B5911971 N-(4-acetylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide

N-(4-acetylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide

Cat. No. B5911971
M. Wt: 386.5 g/mol
InChI Key: QKQJUNMXJYVQAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as ABT-737, and it is a small molecule inhibitor of B-cell lymphoma 2 (Bcl-2) family proteins. ABT-737 has been found to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.

Mechanism of Action

The mechanism of action of ABT-737 involves its binding to N-(4-acetylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide family proteins, specifically N-(4-acetylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide, Bcl-XL, and Bcl-w. These proteins are involved in regulating the apoptotic pathway in cells, and their overexpression in cancer cells can prevent apoptosis from occurring. ABT-737 binds to the hydrophobic groove on these proteins, preventing them from interacting with pro-apoptotic proteins. This leads to the activation of the apoptotic pathway and subsequent cell death.
Biochemical and Physiological Effects:
ABT-737 has been found to induce apoptosis in cancer cells, both in vitro and in vivo. This leads to a reduction in tumor growth and an increase in survival rates in animal models. However, ABT-737 has also been found to have off-target effects, leading to toxicity in normal cells. This highlights the need for careful dosing and combination with other chemotherapeutic agents.

Advantages and Limitations for Lab Experiments

ABT-737 has several advantages for use in lab experiments. It is a small molecule inhibitor, making it easy to synthesize and modify for specific applications. It has also been extensively studied, with a large body of literature available on its mechanism of action and potential applications. However, ABT-737 also has limitations, particularly in its potential toxicity to normal cells. This requires careful dosing and combination with other chemotherapeutic agents to minimize off-target effects.

Future Directions

There are several future directions for research on ABT-737. One area of focus is on developing more selective inhibitors of N-(4-acetylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide family proteins, to minimize off-target effects. Another area of focus is on combining ABT-737 with other chemotherapeutic agents, to increase its efficacy and reduce toxicity. Additionally, research is needed to identify biomarkers that can predict which patients will respond best to ABT-737 therapy. Overall, ABT-737 has the potential to be a valuable tool in cancer research and therapy, but further research is needed to fully understand its potential and limitations.

Synthesis Methods

The synthesis of ABT-737 involves multiple steps, starting with the reaction between 4-acetylphenylamine and 2-bromoethanol to form N-(4-acetylphenyl)-2-hydroxyethylamine. This intermediate is then reacted with 6-ethoxy-1,3-benzothiazol-2-thiol in the presence of a base to form the final product, ABT-737. The synthesis of ABT-737 is a complex process, requiring careful control of reaction conditions and purification techniques.

Scientific Research Applications

ABT-737 has been extensively studied for its potential applications in cancer research. It has been found to selectively bind to N-(4-acetylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide family proteins, which are overexpressed in many types of cancer cells. By inhibiting these proteins, ABT-737 can induce apoptosis in cancer cells, leading to their death. This makes ABT-737 a promising candidate for cancer therapy, particularly in combination with other chemotherapeutic agents.

properties

IUPAC Name

N-(4-acetylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S2/c1-3-24-15-8-9-16-17(10-15)26-19(21-16)25-11-18(23)20-14-6-4-13(5-7-14)12(2)22/h4-10H,3,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKQJUNMXJYVQAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.